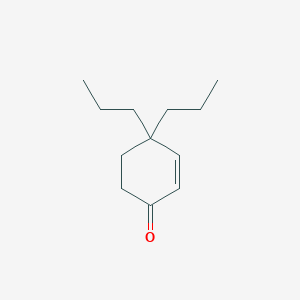

4,4-Dipropylcyclohex-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dipropylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h5,9H,3-4,6-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTMYZCCZPTLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)C=C1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403422 | |

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60729-41-1 | |

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Dipropylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dipropylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone, is a versatile intermediate in organic synthesis. Its chemical architecture, featuring a reactive enone system and a quaternary carbon center, provides a scaffold for the construction of complex molecular frameworks. This guide offers a comprehensive overview of its chemical properties, including a proposed synthetic route, predicted spectroscopic characteristics, and a detailed exploration of its reactivity. The insights provided herein are intended to empower researchers in leveraging this compound for novel applications, particularly in the realm of medicinal chemistry and materials science. The use of 4,4-dipropylcyclohex-2-en-one in the preparation of N-substituted phenylacetamide derivatives highlights its potential as a precursor to compounds with therapeutic applications for pain and inflammation.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60729-41-1 | |

| Molecular Formula | C₁₂H₂₀O | Inferred |

| Molecular Weight | 180.29 g/mol | Inferred |

| Appearance | Clear colorless to pale yellow oil | [1] |

| Boiling Point | 60-61 °C at 0.5 mmHg | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [1] |

Proposed Synthesis of this compound

Diagram of Proposed Synthesis

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine of 4-Heptanone

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-heptanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask under a nitrogen atmosphere, dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile.

-

Cool the solution in an ice bath and add methyl vinyl ketone (1 equivalent) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction mixture again in an ice bath and add aqueous hydrochloric acid to effect hydrolysis and cyclization.

-

Stir the mixture at room temperature overnight.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not available in the surveyed literature. However, a reliable prediction of its spectral characteristics can be made based on the known data for its close analogue, 4,4-dimethyl-2-cyclohexen-1-one, and established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the allylic protons, and the protons of the two propyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 (α-vinyl) | ~5.9 | Doublet | Coupled to H-3. |

| H-3 (β-vinyl) | ~6.7 | Doublet | Coupled to H-2. Deshielded due to conjugation with the carbonyl group. |

| H-5 (allylic CH₂) | ~1.9 | Triplet | Coupled to H-6. |

| H-6 (α-keto CH₂) | ~2.4 | Triplet | Coupled to H-5. Deshielded by the adjacent carbonyl group. |

| Propyl CH₂ (α to C4) | ~1.4-1.6 | Multiplet | |

| Propyl CH₂ (β to C4) | ~1.2-1.4 | Multiplet | |

| Propyl CH₃ | ~0.9 | Triplet |

Predicted chemical shifts are based on data for 4,4-dimethyl-2-cyclohexen-1-one[3] and general NMR correlation tables.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals of the olefinic carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-1 (C=O) | ~200 | Carbonyl carbon. |

| C-2 (=CH) | ~128 | α-vinyl carbon. |

| C-3 (=CH) | ~158 | β-vinyl carbon, deshielded. |

| C-4 (quaternary) | ~35 | |

| C-5 (allylic CH₂) | ~33 | |

| C-6 (α-keto CH₂) | ~36 | |

| Propyl CH₂ (α to C4) | ~40 | |

| Propyl CH₂ (β to C4) | ~17 | |

| Propyl CH₃ | ~14 |

Predicted chemical shifts are based on data for 4,4-dimethyl-2-cyclohexen-1-one[3] and general ¹³C NMR correlation tables.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the stretching frequencies of the carbonyl and the carbon-carbon double bond.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| C=O (conjugated ketone) | ~1680 | Lower frequency due to conjugation. |

| C=C (alkene) | ~1620 | |

| C-H (sp² hybridized) | ~3030 | |

| C-H (sp³ hybridized) | ~2850-2960 |

Predicted wavenumbers are based on data for 4,4-dimethyl-2-cyclohexen-1-one[5] and standard IR correlation tables.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.29 g/mol ). Fragmentation patterns would likely involve the loss of the propyl groups and cleavage of the cyclohexene ring.

Chemical Reactivity

The reactivity of this compound is governed by the presence of the α,β-unsaturated ketone functionality. This system offers three primary sites for nucleophilic and electrophilic attack: the carbonyl carbon, the β-carbon of the double bond, and the α-carbon via enolate formation.

Michael (1,4-Conjugate) Addition

The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles in a Michael or 1,4-conjugate addition reaction. A wide range of nucleophiles, including enolates, Gilman reagents (organocuprates), amines, and thiols, can participate in this reaction.

Caption: General mechanism of a Michael addition reaction.

-

To a solution of the nucleophile precursor in a suitable solvent, add a base (if necessary) to generate the active nucleophile.

-

Cool the solution to an appropriate temperature (e.g., -78 °C for organocuprates).

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to proceed at the chosen temperature until completion (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product, dry the organic layer, and purify by chromatography.

Diels-Alder Reaction

As a substituted alkene, the double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The electron-withdrawing nature of the adjacent carbonyl group enhances its reactivity as a dienophile. Studies on the analogous 4,4-dimethyl-2-cyclohexenones have shown them to be effective dienophiles.

Catalytic Hydrogenation

The carbon-carbon double bond can be selectively reduced in the presence of the carbonyl group via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[6] This reaction yields the corresponding saturated ketone, 4,4-dipropylcyclohexan-1-one.

Application in the Synthesis of N-substituted Phenylacetamide Derivatives

This compound is a known precursor for the synthesis of N-substituted phenylacetamide derivatives, which have shown potential as therapeutic agents for pain and inflammation.[1] While a specific synthetic protocol is not detailed in the available literature, a plausible multi-step pathway can be proposed. This would likely involve the transformation of the ketone into an amine, followed by acylation.

Proposed Pathway to N-substituted Phenylacetamides

Caption: Proposed reaction sequence for the synthesis of an N-substituted phenylacetamide.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this compound is limited in the public domain, its chemical properties can be reliably predicted based on well-understood principles and data from analogous compounds. This guide provides a framework for its synthesis, characterization, and application, serving as a valuable resource for researchers seeking to explore the chemistry of this versatile molecule.

References

- Liu, H.-J., & Browne, E. N. C. (1987). Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Canadian Journal of Chemistry, 65(6), 1262–1278.

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylcyclohex-2-en-1-one. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. Retrieved from [Link]

Sources

- 1. 4,4-DIPROPYLCYCLOHEX-2-ENONE | 60729-41-1 [chemicalbook.com]

- 2. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 3. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 2-Cyclohexen-1-one, 4,4-dimethyl- | C8H12O | CID 136839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4-Dipropylcyclohexan-1-one|CAS 123018-62-2 [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 4,4-Dipropylcyclohex-2-en-1-one

Abstract

The cyclohexenone framework is a quintessential structural motif in organic chemistry, serving as a versatile building block in the synthesis of complex natural products, pharmaceuticals, and materials.[1][2] Its inherent reactivity, governed by the conjugated system of the enone, allows for a multitude of chemical transformations. This guide provides a comprehensive technical overview of 4,4-Dipropylcyclohex-2-en-1-one, a derivative featuring a gem-disubstituted quaternary carbon at the C4 position. We will dissect its molecular architecture through advanced spectroscopic analysis, explore robust synthetic strategies for its formation, detail its chemical reactivity, and discuss its relevance as a precursor in medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.

Introduction: The Significance of the Cyclohexenone Core

Substituted cyclohexenones are classified as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple biological targets with high affinity.[3][4] This versatility makes them invaluable starting points for the development of novel therapeutic agents. The specific molecule of interest, this compound, belongs to the class of α,β-unsaturated ketones. The presence of two propyl groups at the C4 position creates a sterically defined, lipophilic quaternary center, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties. This structural feature can enhance metabolic stability by blocking potential sites of oxidation and can influence binding orientation within a receptor pocket.

The potential applications for derivatives of this molecule are significant; for instance, this compound is noted as a precursor in the preparation of N-substituted phenylacetamide derivatives investigated as therapeutic agents for pain and inflammation.[5] Understanding its synthesis and reactivity is therefore a critical step in harnessing its potential for creating more complex and potent pharmaceutical compounds.[6]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 60729-41-1 | [5] |

| Molecular Formula | C₁₂H₂₀O | |

| Molecular Weight | 180.29 g/mol | |

| Appearance | Clear Colorless to Pale Yellow Oil | [5] |

| Boiling Point | 60-61°C at 0.5 mm Hg | [5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5] |

| Storage Temp. | Refrigerator | [5] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the atomic connectivity and chemical environment.

Caption: Robinson Annulation pathway for synthesis.

The Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation. [7][8]This tandem process is highly efficient for creating six-membered rings. [9][10]

-

Mechanism:

-

Enolate Formation: A base deprotonates the α-carbon of a ketone (the Michael donor). For the synthesis of our target, heptan-4-one (dipropyl ketone) would serve as the donor.

-

Michael Addition: The resulting enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as methyl vinyl ketone (MVK). This 1,4-conjugate addition forms a 1,5-diketone intermediate. [7] 3. Aldol Condensation: Under the basic reaction conditions, another enolate is formed within the 1,5-diketone intermediate. This enolate then attacks the other carbonyl group in an intramolecular fashion, forming a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates (often with mild heating) to yield the final α,β-unsaturated cyclohexenone product.

-

The causality behind this one-pot approach is its efficiency; it avoids the need to isolate and purify the intermediate diketone, which can be unstable or difficult to handle, thereby saving time, resources, and often improving the overall yield. [10]

Other Synthetic Approaches

While the Robinson annulation is a primary method, other strategies exist:

-

Tandem Michael-Michael Reactions: A double Michael addition can be employed where a suitable donor adds twice to an acceptor, leading to the formation of the substituted cyclohexanone ring system. [2]* Diels-Alder Reaction: A [4+2] cycloaddition between a substituted 1,3-diene and a dienophile can also construct the cyclohexene ring, although subsequent functional group manipulations would be required to yield the target enone. [11]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are based on established methodologies for the synthesis and characterization of substituted cyclohexenones.

Protocol: Synthesis via Robinson Annulation

This protocol is an adaptation of standard literature procedures for the synthesis of 4,4-disubstituted cyclohexenones. [12] Materials:

-

Heptan-4-one (dipropyl ketone)

-

Methyl vinyl ketone (MVK)

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the apparatus and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Charging: Dissolve sodium ethoxide (1.1 equivalents) in 100 mL of anhydrous ethanol in the flask and cool the solution to 0°C using an ice bath.

-

Michael Donor Addition: Add heptan-4-one (1.0 equivalent) dropwise to the stirred ethoxide solution over 15 minutes. Stir the resulting mixture at 0°C for 30 minutes to ensure complete enolate formation.

-

Michael Acceptor Addition: Add methyl vinyl ketone (1.05 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Then, gently heat the mixture to reflux for an additional 2 hours to drive the aldol condensation and dehydration steps.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize it by adding 1 M HCl until the pH is ~7.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol: Spectroscopic Characterization

Workflow:

Caption: Workflow for spectroscopic validation.

-

NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer.

-

IR Sample Preparation: Place a small drop of the neat liquid product between two NaCl or KBr salt plates.

-

IR Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

MS Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

MS Data Acquisition: Acquire the mass spectrum using an instrument with electron ionization (EI) or electrospray ionization (ESI) capabilities.

Reactivity and Applications in Drug Development

The dual electrophilic nature of the α,β-unsaturated ketone system in this compound dictates its reactivity and utility as a synthetic intermediate. Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate or Michael addition). This reactivity is foundational to its use in building more complex molecular architectures.

Furthermore, the alkene can be selectively reduced via catalytic hydrogenation, providing access to the corresponding saturated 4,4-Dipropylcyclohexanone. [13]This saturated analog is also a valuable building block in pharmaceutical synthesis. [4][6] The cyclohexanone scaffold is a key component in a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants. [4][6]The ability to functionalize the 4,4-dipropylcyclohexenone core through its reactive handles allows medicinal chemists to systematically modify the structure to optimize its biological activity, selectivity, and pharmacokinetic profile, a process central to modern drug discovery.

Conclusion

This compound is more than a simple organic molecule; it is a carefully designed building block with significant potential. Its molecular structure, confirmed by a suite of spectroscopic techniques, features a sterically defined quaternary center and a reactive enone system. Robust synthetic methods, particularly the Robinson annulation, provide efficient access to this scaffold. The predictable reactivity of the enone functional group allows for its elaboration into a diverse range of more complex structures, making it a valuable precursor for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties and synthesis is essential for any scientist looking to leverage the power of the cyclohexenone scaffold in their research and development efforts.

References

-

Title: Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation Source: PMC - NIH URL: [Link]

-

Title: Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides Source: MDPI URL: [Link]

-

Title: Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products Source: ACS Publications URL: [Link]

-

Title: Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation Source: JoVE URL: [Link]

-

Title: Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE Source: PrepChem.com URL: [Link]

-

Title: Revealing Cyclohexanone: Properties, Uses, and Benefits Source: Alpha Chemical Co. URL: [Link]

-

Title: Robinson annulation Source: Wikipedia URL: [Link]

-

Title: One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction Source: ResearchGate URL: [Link]

-

Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL: [Link]

-

Title: Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate Source: SGT-Corp URL: [Link]

-

Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates Source: PMC - PubMed Central URL: [Link]

-

Title: Show how you would use Robinson annulations to synthesize the following compounds. Source: Pearson URL: [Link]

-

Title: Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones Source: YouTube URL: [Link]

-

Title: Proton NMR of 2-cyclohexene-1-one Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. alphachem.biz [alphachem.biz]

- 5. 4,4-DIPROPYLCYCLOHEX-2-ENONE | 60729-41-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of 4,4-Dipropylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the predicted spectroscopic data for 4,4-Dipropylcyclohex-2-en-1-one. As of the time of publication, comprehensive, experimentally verified spectroscopic data for this specific compound is not widely available in peer-reviewed literature. The data and interpretations presented herein are based on established principles of organic spectroscopy and have been extrapolated from the known data of structurally similar compounds, primarily 4,4-Dimethylcyclohex-2-en-1-one. This guide is intended for research and informational purposes.

Introduction

This compound (CAS No. 60729-41-1) is an α,β-unsaturated cyclic ketone with potential applications in organic synthesis and as a building block for more complex molecules. The presence of a conjugated system, a quaternary carbon, and flexible propyl chains gives this molecule distinct chemical and physical properties. Accurate structural elucidation through spectroscopic methods is paramount for its use in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed protocols for data acquisition and interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the vinylic, allylic, and aliphatic protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.7 - 6.9 | d | 1H | H-3 | The proton on the β-carbon of the enone system is significantly deshielded due to conjugation and the electron-withdrawing effect of the carbonyl group. |

| ~ 5.9 - 6.1 | d | 1H | H-2 | The proton on the α-carbon of the enone is less deshielded than H-3. |

| ~ 2.5 | t | 2H | H-6 | Protons α to the carbonyl group are deshielded. |

| ~ 1.9 | t | 2H | H-5 | Allylic protons adjacent to the double bond. |

| ~ 1.4 - 1.6 | m | 4H | -CH₂- (propyl) | Methylene groups of the propyl chains. |

| ~ 1.2 - 1.4 | m | 4H | -CH₂- (propyl) | Methylene groups of the propyl chains. |

| ~ 0.9 | t | 6H | -CH₃ (propyl) | Terminal methyl groups of the propyl chains, expected to be the most shielded. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 - 205 | C=O (C-1) | The carbonyl carbon of an α,β-unsaturated ketone is characteristically found in this downfield region.[1][2] |

| ~ 155 - 160 | =CH (C-3) | The β-vinylic carbon is more deshielded than the α-vinylic carbon. |

| ~ 125 - 130 | =CH (C-2) | The α-vinylic carbon. |

| ~ 40 - 45 | C (C-4) | Quaternary carbon, deshielded due to its substitution. |

| ~ 35 - 40 | -CH₂- (C-6) | Carbon α to the carbonyl group. |

| ~ 30 - 35 | -CH₂- (C-5) | Allylic carbon. |

| ~ 40 - 45 | -CH₂- (propyl) | Methylene groups of the propyl chains directly attached to the ring. |

| ~ 17 - 22 | -CH₂- (propyl) | Middle methylene groups of the propyl chains. |

| ~ 14 | -CH₃ (propyl) | Terminal methyl carbons of the propyl chains. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2960 - 2850 | Strong | C-H stretch (alkane) | Characteristic of the propyl and cyclohexene ring C-H bonds. |

| ~ 1685 - 1665 | Strong | C=O stretch (conjugated ketone) | The carbonyl stretch is at a lower frequency than a saturated ketone due to conjugation with the C=C bond.[3][4][5] |

| ~ 1620 - 1600 | Medium | C=C stretch (alkene) | Characteristic of the carbon-carbon double bond in the cyclohexene ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is expected to be an oil, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Record the spectrum and identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 194.33 (for C₁₂H₂₀O). The molecular ion peak is expected to be observed.

-

Major Fragmentation Pathways:

-

α-Cleavage: Loss of a propyl radical (•C₃H₇) to give a fragment at m/z = 151. This is a common fragmentation for ketones.[6][7]

-

McLafferty Rearrangement: If a γ-hydrogen is available on the propyl chain, a rearrangement can occur, leading to the loss of propene (C₃H₆) and a fragment at m/z = 152.[7][8]

-

Retro-Diels-Alder Reaction: Cleavage of the cyclohexene ring can lead to characteristic fragments.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for GC-MS and provides reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan a mass range of m/z 40-400.

Conclusion

The predicted spectroscopic data presented in this guide provides a solid foundation for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive structural analysis. While this guide is based on sound spectroscopic principles and data from analogous compounds, experimental verification is crucial. Researchers working with this compound are encouraged to acquire and publish their own data to contribute to the collective scientific knowledge.

References

-

PubChem. 2-Cyclohexen-1-one, 4,4-dimethyl-. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

-

PubChem. (4S)-3,4-dimethylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. [Link]

-

NIST. 2-Cyclohexen-1-one, 4,4-dimethyl-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

The Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0302793). [Link]

-

Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0172573). [Link]

-

PubChem. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(2-Propenyl)-2-cyclohexen-1-one. National Center for Biotechnology Information. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

A Deep Dive into the Mass Spectrometry of 4,4-Dipropylcyclohex-2-en-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dipropylcyclohex-2-en-1-one is a substituted α,β-unsaturated cyclic ketone with potential applications in organic synthesis and as a building block for various derivatives.[1] Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the principles of its ionization and fragmentation, and offering a detailed protocol for its analysis.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O |

| Molecular Weight | 180.29 g/mol |

| CAS Number | 60729-41-1[1] |

| Boiling Point | 60-61°C at 0.5 mm Hg[1] |

Principles of Mass Spectrometry Analysis

Electron Ionization (EI) is a common and effective technique for the analysis of relatively non-polar and volatile compounds like this compound. The process involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation patterns are highly dependent on the molecular structure and provide valuable information for structural elucidation.

For ketones, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement.[2] The presence of α,β-unsaturation and the cyclic nature of the molecule introduce additional fragmentation routes that are critical to consider.

Proposed Fragmentation Pathway of this compound

Based on established fragmentation mechanisms for cyclic and α,β-unsaturated ketones, the following pathway is proposed for this compound under electron ionization.

The initial step is the formation of the molecular ion at m/z 180. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Reactions:

-

α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is cleaved. In cyclic ketones, this leads to the opening of the ring.

-

Loss of Propyl Radical: A prominent fragmentation pathway is the loss of one of the propyl groups from the C4 position via cleavage of the C-C bond, leading to a stable secondary carbocation.

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems with a double bond.

-

McLafferty Rearrangement: While less common in cyclic systems without a sufficiently long side chain, the possibility of rearrangements involving hydrogen transfer should be considered.

The interplay of these fragmentation pathways will result in a characteristic mass spectrum.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a dilute solution of the sample (e.g., 100 µg/mL) to avoid column overloading and detector saturation.

-

Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis. These may need to be optimized based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Speed | 1000 amu/s |

Data Acquisition and Analysis

-

Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Data Processing:

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for the integrated peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on the proposed pathways.

-

Visualization of the Analytical Workflow and Fragmentation

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the proposed fragmentation of this compound.

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a robust method for its identification and structural characterization. By understanding the fundamental principles of ketone fragmentation and applying them to this specific molecule, researchers can confidently interpret the resulting mass spectra. The proposed fragmentation pathways, including the loss of a propyl radical and retro-Diels-Alder reaction, serve as a valuable guide for this process. The detailed experimental protocol provided herein offers a solid starting point for developing and validating analytical methods for this compound and its derivatives in various scientific and industrial applications.

References

-

ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available from: [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one, 4-(1-methylethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

-

PubChem. 2,4-Dimethylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available from: [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

-

Lin, Y. S., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 997-1006. Available from: [Link]

-

Bowie, J. H. (1966). Electron impact studies. I. High resolution mass spectra of some unsaturated cyclic ketones. Australian Journal of Chemistry, 19(9), 1619-1627. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available from: [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available from: [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

-

ResearchGate. (n.d.). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Available from: [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

-

PubMed. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Available from: [Link]

-

Chemistry LibreTexts. (2019). 13.3: Spectroscopic Properties of Aldehydes and Ketones. Available from: [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

-

The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Available from: [Link]

-

PubChem. 2-Cyclohexen-1-one, 4,4-dimethyl-. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Available from: [Link]

-

NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, di-(2-methylpropyl) ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

-

PubChem. N-(2-cyclohex-1-en-1-ylethyl)-6-[(diethylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. 4-((1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. 1,1-Di(propyl)cyclohexane. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectrum of α,β-Unsaturated Ketones

This guide provides a comprehensive exploration of the principles and practical applications of infrared (IR) spectroscopy in the analysis of α,β-unsaturated ketones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, characteristic spectral features, and experimental considerations essential for accurate structural elucidation and characterization.

The Foundational Role of IR Spectroscopy in Characterizing α,β-Unsaturated Ketones

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. For α,β-unsaturated ketones, a class of compounds prevalent in pharmaceuticals, natural products, and industrial chemicals, IR spectroscopy offers a rapid and non-destructive method to probe their unique electronic and structural features. The conjugation of a carbonyl group with a carbon-carbon double bond gives rise to distinctive vibrational frequencies that are highly informative for researchers. This guide will provide the theoretical basis and practical knowledge to confidently interpret the IR spectra of these important molecules.

Theoretical Principles: The Impact of Conjugation on Vibrational Frequencies

The defining characteristic of an α,β-unsaturated ketone is the conjugation of the carbonyl (C=O) double bond with a carbon-carbon (C=C) double bond. This electronic interaction is the primary determinant of the compound's IR spectral features.

2.1. Electronic Effects of Conjugation

The delocalization of π-electrons across the C=C-C=O system significantly influences the bond order of both the carbonyl and the olefinic double bonds. Resonance theory provides a clear illustration of this effect. The resonance hybrid of an α,β-unsaturated ketone includes a contributor with a single bond character for the carbonyl group and a negative charge on the oxygen atom.[1] This delocalization of electron density reduces the double bond character of the C=O group, leading to a weaker bond and consequently, a lower vibrational frequency compared to a saturated ketone.[1][2][3][4]

Conjugation lowers the C=O stretching frequency by approximately 20-30 cm⁻¹.[4][5][6] For instance, the C=O stretch of a typical saturated aliphatic ketone appears around 1715 cm⁻¹, whereas in an α,β-unsaturated ketone, this band is shifted to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[3][7]

2.2. Factors Influencing Vibrational Frequencies

Several factors beyond simple conjugation can affect the precise location of the characteristic absorption bands in the IR spectrum of an α,β-unsaturated ketone:

-

Inductive and Resonance Effects: Electron-donating or withdrawing groups attached to the conjugated system can further modify the electron distribution and, therefore, the vibrational frequencies.[2][8]

-

Ring Strain: For cyclic α,β-unsaturated ketones, the degree of ring strain can significantly impact the C=O stretching frequency.[2][9] Smaller ring sizes generally lead to an increase in the carbonyl stretching frequency.[9]

-

Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding can lower the C=O stretching frequency.[2][10]

Characteristic Infrared Absorption Bands of α,β-Unsaturated Ketones

The IR spectrum of an α,β-unsaturated ketone is characterized by several key absorption bands. The positions and relative intensities of these bands provide a wealth of structural information.

3.1. Carbonyl (C=O) Stretching Vibration

This is typically the most intense and easily recognizable band in the spectrum.[4][5] As previously discussed, the conjugation with a C=C double bond shifts the C=O stretching frequency to a lower wavenumber compared to saturated ketones.

3.2. Carbon-Carbon (C=C) Stretching Vibration

The C=C stretching vibration in α,β-unsaturated ketones is also influenced by conjugation. This band is typically found in the region of 1640-1600 cm⁻¹. The intensity of the C=C absorption is often enhanced due to the conjugation with the polar carbonyl group.

3.3. Influence of Conformation: s-cis and s-trans Isomers

α,β-Unsaturated ketones can exist in two planar conformations, s-cis and s-trans, which refer to the arrangement of the C=C and C=O bonds about the central C-C single bond.[11][12] The s-trans conformation is generally more stable due to reduced steric hindrance.[11] These two conformers can exhibit distinct IR spectra. The s-trans conformer typically shows a more intense C=O absorption at a slightly lower frequency compared to the s-cis conformer. The C=C stretching vibration also differs, with the s-trans form usually absorbing at a higher frequency.

3.4. Overtone and Combination Bands: The Phenomenon of Fermi Resonance

In some cases, the IR spectrum of an α,β-unsaturated ketone can be complicated by the appearance of overtone or combination bands.[13][14] A particularly noteworthy phenomenon is Fermi resonance , which occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of the same symmetry.[13][15][16] This interaction leads to a "borrowing" of intensity by the weaker band and a shift in the frequencies of both bands.[15][16] In the context of α,β-unsaturated ketones, Fermi resonance can sometimes be observed between the C=O stretching vibration and an overtone of a lower-frequency fundamental, resulting in a doublet of peaks in the carbonyl region.[8][13]

Table 1: Characteristic IR Absorption Frequencies for α,β-Unsaturated Ketones

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1685 - 1666 | Strong | Lower frequency than saturated ketones due to conjugation.[3][7] |

| C=C Stretch | 1640 - 1600 | Medium to Strong | Intensity enhanced by conjugation with the C=O group. |

| =C-H Stretch | 3100 - 3000 | Medium | Vinylic C-H stretching. |

| =C-H Bend | 1000 - 650 | Strong | Out-of-plane bending, useful for determining substitution patterns. |

Experimental Protocol for Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum is paramount for accurate analysis. The following protocol outlines the key steps for the analysis of an α,β-unsaturated ketone.

4.1. Sample Preparation

The choice of sample preparation technique depends on the physical state of the analyte.

-

For Liquids: A thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

For Solids:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates.[8]

-

-

Solution: The sample can be dissolved in a suitable solvent that is transparent in the IR region of interest (e.g., CCl₄ or CS₂).[8] A spectrum of the pure solvent should be run as a background.

4.2. Instrumentation and Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for modern IR spectroscopy.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent) is collected to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The prepared sample is placed in the sample holder, and the spectrum is acquired.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

A Systematic Approach to IR Spectrum Interpretation

The interpretation of an IR spectrum should be a systematic process. The following workflow provides a logical approach to identifying an α,β-unsaturated ketone from its spectrum.

Caption: Workflow for the identification of an α,β-unsaturated ketone from an IR spectrum.

Conclusion

The infrared spectrum of an α,β-unsaturated ketone is a powerful diagnostic tool for its structural elucidation. The characteristic shifts in the C=O and C=C stretching frequencies, arising from electronic delocalization, provide unambiguous evidence for the presence of this important functional group. By understanding the theoretical principles and adopting a systematic approach to spectral interpretation, researchers can confidently utilize IR spectroscopy in their scientific endeavors.

References

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

-

Combination Bands, Overtones and Fermi Resonances. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved January 23, 2026, from [Link]

-

Overtone & fermi resonance in IR. (n.d.). Slideshare. Retrieved January 23, 2026, from [Link]

-

Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. (2023, January 4). YouTube. Retrieved January 23, 2026, from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Why do the unsaturated ketones have C-O bond weaker than saturated ketones? How it is related to resonance structures? (2018, April 17). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Cromwell, N. H., Miller, F. A., Johnson, A. R., Frank, R. L., & Wallace, D. J. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337–3342. [Link]

-

Sample preparation and factors affect IR bands. (n.d.). Retrieved January 23, 2026, from [Link]

-

s-cis and s-trans Conformations of Dienes. (2017, May 12). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved January 23, 2026, from [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

The C=O Stretch. (2018, September 22). Oregon State University. Retrieved January 23, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

s cis vs s trans conformation. (2017, February 8). YouTube. Retrieved January 23, 2026, from [Link]

-

Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved January 23, 2026, from [Link]

-

Infrared studies of cis- and trans-bis(halogenoacetato)bis(ethylenediamine)-cobalt(III) complexes. (n.d.). Canadian Science Publishing. Retrieved January 23, 2026, from [Link]

-

Infrared Spectroscopy. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The C=O Stretch [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. davuniversity.org [davuniversity.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Overtone & fermi resonance in IR | PPTX [slideshare.net]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4,4-Dipropylcyclohex-2-en-1-one

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical sciences, providing valuable insights into the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can identify chromophores, quantify concentrations, and elucidate structural features. This guide provides a comprehensive analysis of the UV-Vis absorption spectrum of 4,4-Dipropylcyclohex-2-en-1-one, an α,β-unsaturated ketone (enone). We will merge theoretical principles with a practical experimental framework, offering a robust guide for researchers, scientists, and professionals in drug development. The core of this analysis rests on predicting the absorption maximum (λmax) using the empirically derived Woodward-Fieser rules and outlining a rigorous protocol for experimental verification.

Theoretical Framework: Electronic Transitions in the Enone Chromophore

The UV-Vis absorption of this compound is governed by its conjugated system, specifically the enone chromophore (C=C—C=O).[1] This arrangement of alternating double and single bonds creates a delocalized system of π-electrons, which is fundamental to its spectroscopic properties. The absorption of UV energy promotes electrons from lower-energy molecular orbitals (MOs) to higher-energy MOs. For carbonyl compounds like enones, two principal types of electronic transitions are relevant in the 200-800 nm range.[2][3]

-

π → π (Pi to Pi Star) Transition:* This is a high-energy transition where an electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are characterized by high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹) and are considered "allowed" transitions. The presence of conjugation, as seen in the enone system, decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the λmax to longer wavelengths (a bathochromic shift) compared to isolated chromophores.[4][5] This is the transition that can be reliably predicted using the Woodward-Fieser rules.

-

n → π (n to Pi Star) Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital.[6] Because the non-bonding orbitals and the π* orbitals have poor spatial overlap, this transition is considered "forbidden" and thus occurs with a much lower probability.[7] Consequently, n → π* transitions result in weak absorption bands (ε = 10-100 L·mol⁻¹·cm⁻¹) that appear at longer wavelengths than the π → π* transition.[6]

Predictive Analysis: Applying the Woodward-Fieser Rules

The Woodward-Fieser rules are a set of empirically derived correlations that allow for the calculation of the λmax for the π → π* transition in conjugated dienes and carbonyl compounds with remarkable accuracy.[8][9] The final λmax is calculated by summing the base value of the parent chromophore with increments for various substituents and structural features.

For this compound, the calculation is as follows:

-

Identify the Parent Chromophore: The core structure is an α,β-unsaturated ketone within a six-membered ring.

-

Assign the Base Value: The base value for a six-membered cyclic enone is 215 nm .[8][10][11]

-

Add Increments for Substituents and Ring Residues:

-

The carbon atoms of the enone are designated as α and β relative to the carbonyl group. In cyclohex-2-en-1-one, the double bond is between C2 (α) and C3 (β).

-

α-Position (C2): There are no alkyl substituents attached to the α-carbon.

-

β-Position (C3): While there are no simple alkyl groups on the β-carbon, the carbon chain of the ring continues from this position. This C3-C4 bond constitutes a "ring residue" attached to the β-position of the chromophore. The increment for a β-ring residue is +12 nm .[12][13]

-

-

Add Increments for Other Structural Features:

-

Exocyclic Double Bond: The C=C double bond is within the ring (endocyclic), not exocyclic to another ring. Therefore, there is no contribution.[14]

-

Double Bond Extending Conjugation: There are no additional double bonds extending the conjugation.

-

The logical flow for this calculation is visualized below.

Caption: Logical diagram for the Woodward-Fieser rule calculation.

Summary of Predicted λmax

The predicted absorption maximum is summarized in the table below. This data provides a robust hypothesis that can be tested experimentally.

| Parameter | Contribution (nm) | Justification |

| Base Value | 215 | Six-membered cyclic enone parent chromophore.[8][11] |

| β-Ring Residue | +12 | C3-C4 bond attached to the β-carbon of the enone.[12][13] |

| Exocyclic Double Bond | 0 | The double bond is endocyclic.[14] |

| Double Bond Extending Conjugation | 0 | No additional conjugated double bonds are present. |

| Predicted λmax (π → π)* | 227 | Sum of Base Value and Increments. |

The Influence of Solvent Choice

The choice of solvent can subtly alter the absorption spectrum.[15] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.[16]

-

For π → π * transitions , the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more, slightly lowering the energy gap and causing a small bathochromic (red) shift to a longer λmax.

-

For n → π * transitions , the ground state is more stabilized by polar, protic solvents (via hydrogen bonding with the carbonyl oxygen's lone pairs). This increases the energy gap to the excited state, resulting in a significant hypsochromic (blue) shift to a shorter λmax.[16]

For consistency and to minimize solute-solvent interactions, a non-polar solvent such as hexane or cyclohexane is often preferred. Spectroscopic grade ethanol is also a common choice due to its transparency in the UV region.

Self-Validating Experimental Protocol

This protocol provides a step-by-step methodology for obtaining a high-fidelity UV-Vis spectrum. The inclusion of a baseline correction step with a pure solvent reference ensures that the resulting spectrum is solely due to the analyte, thereby validating the integrity of the measurement.

Instrumentation and Materials

-

Instrument: Dual-beam UV-Vis Spectrophotometer

-

Analyte: this compound

-

Solvent: Spectroscopic grade hexane (or ethanol)

-

Sample Holders: Two matched 1.0 cm path length quartz cuvettes

Experimental Workflow

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure

-

Instrument Initialization: Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to warm up for at least 20-30 minutes to ensure a stable output.[17]

-

Sample Preparation: Prepare a dilute stock solution of this compound in spectroscopic grade hexane. From this stock, prepare a final solution with a concentration that will yield an absorbance in the optimal range of 0.1 to 1.0 A.U.

-

Cuvette Handling: Clean two quartz cuvettes thoroughly. Rinse them first with the solvent used for the last measurement, followed by deionized water and a final rinse with the spectroscopic grade hexane to be used in the experiment.[18] Ensure the optical faces are free of fingerprints and residue by wiping with a lint-free tissue.

-

Baseline Correction (Auto-Zero): Fill both cuvettes with pure spectroscopic grade hexane. Place them in the reference and sample holders of the spectrophotometer. Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). The instrument software will store this as a zero-absorbance baseline, digitally subtracting any absorbance from the solvent or minor imperfections in the cuvettes.[19]

-

Sample Analysis: Remove the cuvette from the sample holder, empty the solvent, and rinse it with a small amount of the prepared analyte solution before filling it. Place it back into the sample holder. Initiate the scan.

-

Data Acquisition and Analysis: The instrument will scan the specified range, plotting absorbance versus wavelength. From the resulting spectrum, identify the wavelength of maximum absorbance (λmax) for each peak and record its absorbance value.

Interpreting the Spectrum: A Synthesis of Theory and Experiment

The experimentally obtained spectrum is expected to show two distinct absorption bands corresponding to the electronic transitions discussed.

| Transition Type | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Hypothetical Experimental λmax (nm) |

| π → π | 227 | High (>10,000) | ~227-230 |

| n → π | Not Calculable by Rules | Low (10-100) | ~280-310 |

The primary absorption, corresponding to the π → π * transition, should appear as a strong, sharp peak very close to the predicted value of 227 nm . A secondary, much weaker and broader band, corresponding to the forbidden n → π * transition, is expected to appear at a longer wavelength, typically in the 280-310 nm region for similar enones.[6] The close agreement between the predicted and experimental λmax for the high-intensity peak serves as a powerful confirmation of the compound's core chromophoric structure.

Conclusion

This guide has detailed the theoretical prediction and experimental determination of the UV-Vis absorption spectrum for this compound. By applying the Woodward-Fieser rules, we predicted a λmax of 227 nm for the principal π → π* transition. This theoretical foundation is complemented by a rigorous, self-validating experimental protocol designed to yield high-quality, reproducible data. The synergy between predictive calculation and empirical measurement provides a robust methodology for structural characterization, making UV-Vis spectroscopy an indispensable tool for scientists in research and development. This comprehensive approach ensures both technical accuracy and field-proven insight, empowering professionals to confidently analyze and interpret the electronic properties of conjugated systems.

References

-

Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

-

Chemistry Notes. (2022). Woodward Fieser rule: Easy steps or tricks. [Link]

-

Wikipedia. (n.d.). Woodward's rules. [Link]

-

PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. [Link]

-

Pearson. (2024). Woodward-Fieser Rules: Videos & Practice Problems. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

Chemistry LibreTexts. (2023). Empirical Rules for Absorption Wavelengths of Conjugated Systems. [Link]

-

Learning Science. (2021). Woodward fieser rules for enones | UV spectroscopy. YouTube. [Link]

-

Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

-

Chemistry LibreTexts. (2015). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]

-

Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

-

Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

-

Dr. G. D. Pol Foundation. (2018). UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

-

The Chemistry Concept. (2023). Calculation of λ max by Woodward fieser rule for enone-UV Spectroscopy solved problems. YouTube. [Link]

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

-

Fiveable. (n.d.). α,β-unsaturated ketones Definition. [Link]

-

NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

-

Imre G. Csizmadia. (n.d.). 13.4 UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS) range of electromagnetic radiati. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jove.com [jove.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Woodward's rules - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 16. Virtual Labs [mas-iiith.vlabs.ac.in]

- 17. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 18. ossila.com [ossila.com]

- 19. engineering.purdue.edu [engineering.purdue.edu]

An In-Depth Technical Guide to the Physical Characteristics of 4,4-Dialkylcyclohexenones

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the physical characteristics of 4,4-dialkylcyclohexenones, a pivotal class of intermediates in organic synthesis. This document moves beyond a mere recitation of data, offering in-depth analysis of the synthetic methodologies, spectroscopic signatures, and conformational intricacies that define these molecules. By elucidating the causal relationships between molecular structure and observable properties, this guide serves as a critical resource for professionals engaged in the design and execution of complex synthetic pathways. Particular emphasis is placed on 4,4-dimethyl-2-cyclohexen-1-one as a model compound, with principles extended to analogues bearing larger alkyl substituents.

Introduction: The Strategic Importance of the 4,4-Dialkylcyclohexenone Core

The cyclohexenone framework is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. The introduction of geminal dialkyl substituents at the C4 position imparts unique steric and electronic properties, profoundly influencing the reactivity and three-dimensional structure of the molecule. This substitution pattern is often strategically employed to control stereochemical outcomes in subsequent synthetic transformations, making a thorough understanding of the physical characteristics of these building blocks essential for rational molecular design.

The gem-dialkyl substitution, often referred to as the Thorpe-Ingold effect, can significantly influence the rate and equilibrium of ring-closing reactions by altering the bond angles and conformational preferences of the acyclic precursor.[1][2] This guide will delve into the practical consequences of this substitution on the physical and spectroscopic properties of the resulting cyclic enones.

Synthesis and Purification: The Robinson Annulation as a Cornerstone

The Robinson annulation is the preeminent and most elegant method for the construction of 4,4-dialkylcyclohexenones.[3][4] This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation, efficiently forming a six-membered ring and a new carbon-carbon double bond in a single procedural cascade.[5] The choice of starting materials is critical and directly dictates the nature of the C4-substituents.

Causality in Experimental Design

The selection of the Michael acceptor, typically an α,β-unsaturated ketone, and the enolate donor determines the final structure. For the synthesis of 4,4-dialkylcyclohexenones, a ketone that can form an enolate is reacted with a vinyl ketone. The gem-dialkyl moiety originates from the ketone starting material. For instance, the reaction of 3-pentanone with methyl vinyl ketone would, after enolization and subsequent Michael addition and aldol condensation, yield 4,4-diethyl-2-cyclohexen-1-one.

The reaction is typically base-catalyzed to facilitate the formation of the enolate. However, acid-catalyzed variations exist.[5] The choice of base and solvent can significantly impact the reaction yield by influencing the equilibrium of the enolate formation and minimizing side reactions, such as the polymerization of the vinyl ketone.

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one via Robinson Annulation

This protocol is a representative example of the synthesis of a 4,4-dialkylcyclohexenone.

Materials:

-

Acetone (enolizable ketone)

-

Methyl vinyl ketone (Michael acceptor)

-

Sodium ethoxide (base)

-

Ethanol (solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide in ethanol. The apparatus is maintained under an inert atmosphere (e.g., nitrogen).

-

Enolate Formation: Acetone is added dropwise to the cooled (0 °C) ethanolic sodium ethoxide solution with continuous stirring. The mixture is stirred for 30 minutes to ensure complete enolate formation.

-